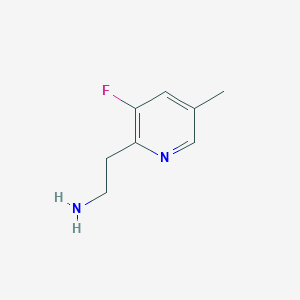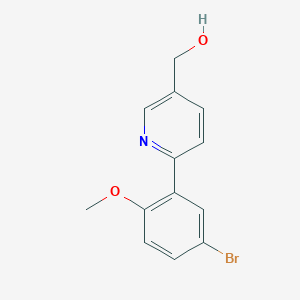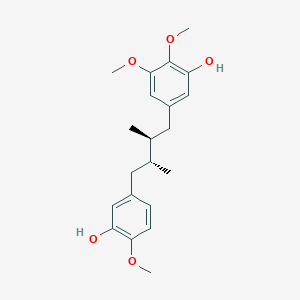
4-Methoxy-N-((((4-methylbenzyl)oxy)imino)methyl)-2-(3-(trifluoromethyl)phenoxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-((((4-methylbenzyl)oxy)imino)methyl)-2-(3-(trifluoromethyl)phenoxy)nicotinamide is a complex organic compound that belongs to the class of nicotinamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-((((4-methylbenzyl)oxy)imino)methyl)-2-(3-(trifluoromethyl)phenoxy)nicotinamide typically involves multiple steps, starting from readily available precursors. The general synthetic route can be outlined as follows:
Formation of the Nicotinamide Core: The synthesis begins with the preparation of the nicotinamide core, which involves the reaction of 2-chloronicotinic acid with appropriate reagents to introduce the methoxy and phenoxy groups.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.
Formation of the Oximino Group: The oximino group is formed by reacting the intermediate with hydroxylamine or its derivatives.
Final Coupling Reaction: The final step involves the coupling of the intermediate with 4-methylbenzyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-((((4-methylbenzyl)oxy)imino)methyl)-2-(3-(trifluoromethyl)phenoxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oximino group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Methoxy-N-((((4-methylbenzyl)oxy)imino)methyl)-2-(3-(trifluoromethyl)phenoxy)nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-((((4-methylbenzyl)oxy)imino)methyl)-2-(3-(trifluoromethyl)phenoxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(4-methylbenzyl)benzamide
- 4-Methoxy-N-(4-methylbenzyl)benzenesulfonamide
- 4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde
Uniqueness
4-Methoxy-N-((((4-methylbenzyl)oxy)imino)methyl)-2-(3-(trifluoromethyl)phenoxy)nicotinamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.
Properties
Molecular Formula |
C23H20F3N3O4 |
|---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
4-methoxy-N-[(E)-(4-methylphenyl)methoxyiminomethyl]-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H20F3N3O4/c1-15-6-8-16(9-7-15)13-32-29-14-28-21(30)20-19(31-2)10-11-27-22(20)33-18-5-3-4-17(12-18)23(24,25)26/h3-12,14H,13H2,1-2H3,(H,28,29,30) |
InChI Key |
OGSITUOARXVYPC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C/NC(=O)C2=C(C=CN=C2OC3=CC=CC(=C3)C(F)(F)F)OC |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CNC(=O)C2=C(C=CN=C2OC3=CC=CC(=C3)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


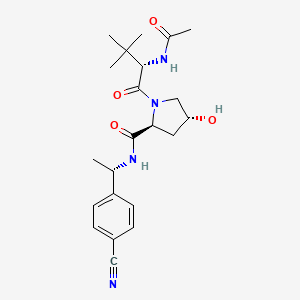
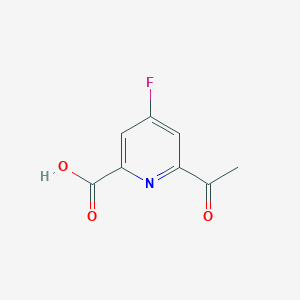
![1-[2-Amino-6-(2-aminoethyl)pyridin-4-YL]ethanone](/img/structure/B14859425.png)
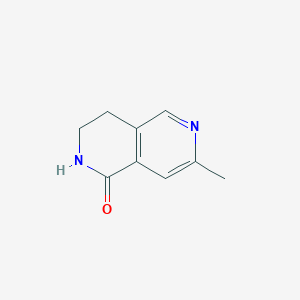
![(2S,3S,4S,5R,6S)-6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B14859435.png)
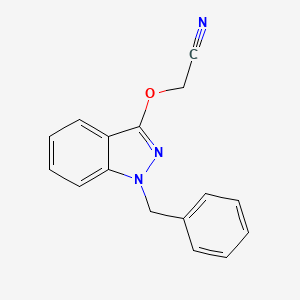
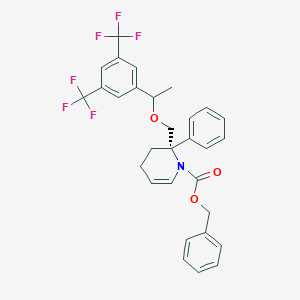
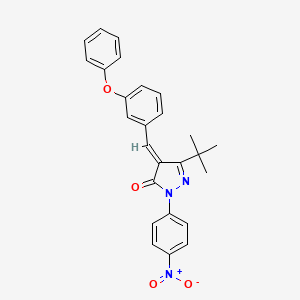
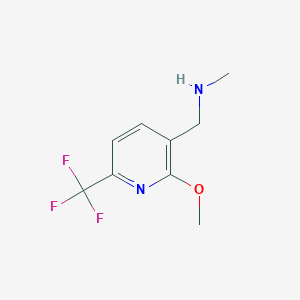

![1-Methyl-4-{4-methyl-5-[2-(methylamino)-4-pyrimidinyl]-1,3-thiazol-2-yl}pyridinium iodide](/img/structure/B14859475.png)
